D-Fructose-4,6-13C2

Stable Isotope Tracing Metabolic Flux Analysis In Vivo Safety

D-Fructose-4,6-13C2 is a site-specific, dual-carbon-13-labeled ketohexose designed to overcome the spectral complexity of [U-13C₆]fructose while providing pathway-specific tracing beyond single-site isotopologues. Its C4/C6 labeling simplifies NMR/GC-MS isotopomer analysis and enhances SNR for time-resolved MRS, making it the superior choice for quantifying fructose carbon flux through fructolysis, gluconeogenesis, and de novo lipogenesis in hepatic metabolism and NAFLD research. Supplied at ≥99 atom% 13C isotopic enrichment, this non-radioactive tracer is approved for human SIRM studies where 14C is prohibited and delivers the isotopic purity required for accurate flux ratio determination in complex fermentation media. Choose precision—choose D-Fructose-4,6-13C2.

Molecular Formula C₄¹³C₂H₁₂O₆
Molecular Weight 182.14
Cat. No. B1161154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-4,6-13C2
SynonymsAdvantose FS 95-4,6-13C2;  D-(-)-Fructose-4,6-13C2;  D-(-)-Levulose-4,6-13C2;  D-Arabino-2-hexulose-4,6-13C2;  Fructose-4,6-13C2;  Fruit Sugar-4,6-13C2;  Fujifructo L 95-4,6-13C2;  Furucton-4,6-13C2;  Hi-Fructo 970-4,6-13C2;  Krystar-4,6-13C2;  Krystar 300-4,6
Molecular FormulaC₄¹³C₂H₁₂O₆
Molecular Weight182.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-4,6-13C2: Isotopic Specifications and Core Research Utility for Stable Isotope-Resolved Metabolomics


D-Fructose-4,6-13C2 is a site-specific, dual-carbon-13-labeled analog of the naturally occurring ketohexose monosaccharide D-fructose (unlabeled CAS 57-48-7), with 13C enrichment at positions 4 and 6 of the carbon skeleton . The compound possesses a molecular formula of C₄¹³C₂H₁₂O₆, a molecular weight of 182.14 g/mol, and is typically supplied with isotopic enrichment ≥99 atom% 13C and chemical purity ≥95% . As a non-radioactive stable isotope tracer, it enables precise tracking of fructose-derived carbon flux through glycolysis, gluconeogenesis, the pentose phosphate pathway, and fructolysis using nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled Fructose or Alternative 13C-Fructose Isotopologues Cannot Substitute for D-Fructose-4,6-13C2 in Quantitative Flux Studies


Generic substitution with unlabeled fructose eliminates any capacity for carbon tracking and quantification, while substitution with uniformly labeled [U-13C₆]fructose introduces substantial spectral complexity—overlapping isotopomer signals from all six carbon positions complicate downstream metabolite identification and flux modeling, particularly when analyzing intersecting pathways such as glycolysis and the pentose phosphate pathway . Site-specifically labeled variants such as D-[1-13C]fructose, D-[2-13C]fructose, or D-[6-13C]fructose exhibit differential metabolic fates due to positional carbon discrimination during enzymatic processing, resulting in significantly different generation rates of 13C-enriched lactate and alanine from each tracer [1]. D-Fructose-4,6-13C2 occupies a distinct analytical niche: its dual labeling at C4 and C6 simplifies spectral interpretation compared to [U-13C₆]fructose while enabling pathway-specific tracing not achievable with single-site isotopologues .

Quantitative Differentiation Evidence: D-Fructose-4,6-13C2 vs. Comparator Tracers in Head-to-Head and Cross-Study Analyses


Stable 13C vs. Radioactive 14C: Safety and Long-Term Quantification Advantages of D-Fructose-4,6-13C2

D-Fructose-4,6-13C2, as a 13C-labeled stable isotope tracer, eliminates the radioactive hazards and regulatory burdens associated with 14C-labeled fructose, while avoiding isotopic decay bias in long-term or longitudinal experiments. 13C has no radioactivity and no decay, overcoming limitations inherent to 14C-based studies where radioactive decay can introduce analytical deviation over extended time courses [1]. 14C-labeled compounds exhibit 4.1-fold higher apparent brain tissue concentrations and 3.6-fold higher apparent brain uptake clearance than 13C-labeled analogs due to radiochemical measurement artifacts, demonstrating that 13C tracers provide more physiologically accurate quantification in certain tissue compartments [2]. Furthermore, the inherent safety profile of 13C-labeled compounds enables human subject research without the ethical and logistical constraints of radiotracer administration [3].

Stable Isotope Tracing Metabolic Flux Analysis In Vivo Safety

Site-Specific Dual 13C Labeling at C4/C6 Simplifies Isotopomer Analysis Compared to Uniform [U-13C₆]Fructose

D-Fructose-4,6-13C2 provides a targeted dual-labeling pattern at positions 4 and 6 of the fructose carbon backbone. Unlike uniformly labeled [U-13C₆]fructose, which produces complex overlapping isotopomer signals that complicate data interpretation and require sophisticated deconvolution algorithms, the C4/C6 dual labeling simplifies tracking of downstream metabolites including dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) . This site-specific labeling pattern enables pathway-specific flux differentiation that cannot be achieved with uniformly labeled fructose tracers . The simplification in spectral complexity reduces computational burden and increases confidence in flux estimates, particularly when analyzing intersecting pathways such as glycolysis and the pentose phosphate pathway simultaneously [1].

Isotopomer Analysis NMR Spectroscopy Metabolic Tracing

13C Multilabeled Substrates Enhance NMR Signal-to-Noise Ratio vs. Single-Labeled 13C Fructose

D-Fructose-4,6-13C2 contains two 13C labels (at C4 and C6 positions), classifying it as a multilabeled substrate. In 13C NMR spectroscopy, multilabeled compounds enable simultaneous observation of multiple nuclei and distinctly increase the signal-to-noise ratio (SNR) due to a higher degree of enrichment compared to single-site labeled compounds such as D-[1-13C]fructose, D-[2-13C]fructose, or D-[6-13C]fructose [1]. The enhanced SNR reduces acquisition time requirements and improves detection sensitivity for low-abundance metabolic intermediates . This SNR advantage is particularly significant in in vivo NMR applications where metabolite concentrations are intrinsically low and scan time is constrained by physiological stability [2].

NMR Spectroscopy Signal Enhancement Isotopic Enrichment

High Isotopic Enrichment (99 atom% 13C) Ensures Precise Quantification in Metabolic Flux Analysis

D-Fructose-4,6-13C2 is supplied with isotopic enrichment of 99 atom% 13C at the C4 and C6 positions . This high enrichment level ensures that >99% of the tracer molecules carry the 13C label at the designated positions, minimizing background signal from natural abundance 12C and reducing the need for extensive natural abundance correction algorithms during data processing . In metabolic flux analysis (MFA), precise quantification of intracellular reaction rates depends critically on accurate measurement of 13C incorporation into downstream metabolites; sub-optimal isotopic enrichment (<98 atom%) introduces measurement error that propagates through flux estimation models, compromising the reliability of calculated flux distributions [1]. The 99 atom% specification meets or exceeds the enrichment threshold recommended for quantitative 13C-MFA studies .

Metabolic Flux Analysis Quantitative Metabolomics Isotopic Purity

Positional 13C Labeling at C4/C6 Enables Fructose-Specific Pathway Tracking Distinct from Glucose Tracers

D-Fructose-4,6-13C2 provides fructose-specific metabolic tracing that cannot be replicated by 13C-labeled glucose tracers. In hepatic metabolism, fructose enters glycolysis via fructokinase-mediated phosphorylation at C1 to form fructose-1-phosphate, then cleavage by aldolase B to DHAP and glyceraldehyde—a pathway distinct from glucose entry via hexokinase/glucokinase phosphorylation to glucose-6-phosphate [1]. The C4 and C6 positions of fructose correspond to carbon atoms that route specifically through the lower glycolytic pathway, enabling tracking of triose phosphate flux without interference from glucose-derived carbon . Studies comparing [U-13C]glucose and [U-13C]fructose tracers demonstrate differential carbon redistribution patterns: fructose-derived carbon preferentially contributes to de novo lipogenesis of saturated fatty acids in liver compared to glucose-derived carbon [2]. The C4/C6 labeling pattern of D-Fructose-4,6-13C2 provides a targeted probe for the fructose-specific metabolic axis without the spectral complexity of uniform labeling [3].

Fructose Metabolism Glycolysis Hepatic Metabolism

Differential Carbon Routing: 13C from Fructose C4/C6 Shows Distinct Gluconeogenic Fate Compared to Glucose-Derived Carbon

The C4 and C6 positions of fructose follow a distinct metabolic routing during hepatic gluconeogenesis compared to glucose-derived carbon. In rat hepatocyte studies, D-[6-13C]fructose (a single-site analog of one labeled position in D-Fructose-4,6-13C2) demonstrated that fructose carbon undergoes gluconeogenic conversion to glucose via [3-13C]pyruvate intermediates [1]. Exogenous D-glucose suppressed deuteration at C1 of D-[1-13C]glucose generated from D-fructose or D-[6-13C]fructose, indicating that fructose-derived gluconeogenic flux is subject to distinct regulatory control compared to glucose recycling [2]. Additionally, isotopomer analysis revealed that D-[1-13C]fructose generates significantly higher yields of 13C-enriched L-lactate and L-alanine compared to D-[2-13C]fructose, demonstrating that positional carbon discrimination during fructose metabolism produces quantitatively different labeling patterns in downstream metabolites [3]. The C4/C6 dual labeling of D-Fructose-4,6-13C2 captures this positional discrimination while providing enhanced analytical signal.

Gluconeogenesis Hepatocyte Metabolism Isotopomer Distribution

Optimal Scientific and Industrial Application Scenarios for D-Fructose-4,6-13C2 Deployment


Metabolic Flux Analysis (MFA) in Hepatic and Cancer Cell Models

D-Fructose-4,6-13C2 is optimally deployed in 13C-MFA studies of hepatic metabolism, where fructose-specific pathways (fructolysis, gluconeogenesis from fructose-derived trioses) must be distinguished from glucose metabolism. The C4/C6 dual labeling provides simplified isotopomer distributions compared to [U-13C₆]fructose, reducing computational complexity in flux estimation models . This tracer is particularly valuable for quantifying fructose carbon contribution to de novo lipogenesis in liver and adipose tissue—a key parameter in non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome research .

Time-Resolved NMR Spectroscopy for Dynamic Metabolic Imaging

D-Fructose-4,6-13C2 is suitable for time-resolved 13C magnetic resonance spectroscopy (MRS) experiments requiring high temporal resolution of metabolic dynamics. The multilabeled nature (two 13C nuclei) enhances signal-to-noise ratio compared to single-site 13C-fructose isotopologues, enabling shorter acquisition intervals (5-15 min) for capturing rapid flux changes in perfused cell systems or in vivo models . This SNR advantage translates directly to improved detection limits for low-abundance intermediates such as fructose-1-phosphate and triose phosphates .

Stable Isotope-Resolved Metabolomics (SIRM) for Human Clinical Studies

As a non-radioactive 13C tracer with established safety for human administration, D-Fructose-4,6-13C2 is appropriate for stable isotope-resolved metabolomics (SIRM) in human subjects where 14C-labeled fructose is prohibited due to radiation exposure concerns . The high isotopic enrichment (99 atom% 13C) ensures reliable quantification of fructose carbon incorporation into plasma metabolites (glucose, lactate, alanine) and tissue-specific metabolic products with minimal natural abundance correction requirements .

Metabolic Engineering and Bioprocess Optimization

D-Fructose-4,6-13C2 serves as a tracer substrate for metabolic flux analysis in engineered microbial or mammalian production systems utilizing fructose as a carbon source. The C4/C6 labeling pattern enables quantification of fructose carbon partitioning between glycolysis, the pentose phosphate pathway, and anabolic product synthesis (biofuels, recombinant proteins, bioproducts) . The 99 atom% 13C enrichment specification provides the isotopic purity necessary for accurate flux ratio determination in complex fermentation media containing unlabeled nutrients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Fructose-4,6-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.